2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of significant interest in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. The compound's structure features a pyrrolo ring fused to a pyrimidine, with a hydroxyl group at the 4-position and a phenyl substituent at the 2-position.
The compound can be classified under heterocyclic compounds, specifically as a pyrrolo[2,3-d]pyrimidine derivative. It is often synthesized as an intermediate in the preparation of various pharmaceutical agents, including those targeting kinases and other enzymes involved in disease processes. The synthesis of this compound is documented in various patents and scientific literature, highlighting its relevance in drug discovery and development.
The synthesis of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be achieved through several methods. One notable approach involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with phenylacetaldehyde under acidic conditions. This method typically yields moderate to high purity levels but may require additional purification steps such as column chromatography.
Alternative methods include modifications of existing synthetic routes for pyrrolo[2,3-d]pyrimidines that utilize different reagents or catalysts to improve yield and reduce reaction time.
The molecular formula of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is C12H10N2O. Its structure comprises a pyrrolo ring fused with a pyrimidine ring, incorporating a hydroxyl group (-OH) at the 4-position and a phenyl group attached to the 2-position.
The compound can undergo various chemical reactions typical of pyrrolo[2,3-d]pyrimidines:
For instance, nucleophilic substitution reactions involving halogenated derivatives can yield new compounds with enhanced biological activity.
The mechanism of action for compounds like 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol often involves interaction with specific biological targets such as kinases or enzymes involved in cell signaling pathways.
Data from various studies indicate that derivatives of this compound exhibit potent activity against cancer cell lines, suggesting that modifications to the structure could enhance efficacy.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. It is sensitive to light and should be stored in dark conditions when possible.
In scientific research, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol serves as an important scaffold for developing novel therapeutic agents targeting various diseases:
Structure-based drug design (SBDD) leverages high-resolution target protein structures to optimize the pyrrolo[2,3-d]pyrimidine core for enhanced potency and kinase selectivity. The 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold serves as a versatile template due to its ability to form critical hydrogen bonds with kinase hinge regions through N1 and N8 atoms while accommodating steric modifications. In the development of NF-κB inducing kinase (NIK) inhibitors, researchers systematically modified the C4 position with N-phenylamine groups bearing morpholino and thiazole substituents. This yielded compound 12f (4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol), which exhibited 10-fold improved NIK inhibition (IC₅₀ = 3.2 nM) and 150-fold selectivity over related kinases compared to earlier leads [1]. Similarly, for Protein Kinase B (PKB/Akt) inhibitors, SBDD revealed that 4-benzylpiperidine substitutions at C4 exploit a lipophilic pocket formed by P-loop residues. The 2,4-dichlorobenzyl analog demonstrated 153-fold selectivity for PKBβ over PKA—attributed to steric exclusion from the PKA active site due to a leucine residue (Leu173) versus methionine in PKB (Met282) [6].
Table 1: Impact of C4 Substituents on Kinase Selectivity
Compound | C4 Modification | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
---|---|---|---|---|
2 | 4-Chlorobenzyl | 6.0 | 168 | 28 |
12 | 2,4-Dichlorobenzyl | 8.5 | 1300 | 153 |
14 | 2,6-Dichlorobenzyl | 20 | 3300 | 165 |
10 | 4-tert-Butylbenzyl | 27 | 3400 | 126 |
Multicomponent reactions (MCRs) combined with transition-metal-catalyzed cross-couplings enable rapid diversification of the pyrrolo[2,3-d]pyrimidine core, particularly at C4 and C6 positions. Buchwald-Hartwig amination serves as a pivotal step for installing aryl/alkylamino groups at C4 under mild conditions. For CSF1R inhibitors, coupling SEM-protected 4-chloropyrrolo[2,3-d]pyrimidine with N-methyl-(3-methylbenzyl)amine using Pd(OAc)₂/BINAP/Cs₂CO₃ in dioxane (110°C) achieved yields >80% [5]. Subsequent Suzuki-Miyaura couplings at C6 with pyridyl boronic esters employed Pd(dppf)₂Cl₂ catalysis in ethanol/water (4:1), yielding dipyridine hybrids mimicking pexidartinib’s pharmacophore. This MCR strategy produced dual EGFR/Aurora A kinase inhibitors featuring N4-(4-methoxyphenyl) substitutions, where compound 6 exhibited balanced potency (EGFR IC₅₀ = 85 nM; Aurora A IC₅₀ = 1.2 µM) [8]. Key advantages include chemoselectivity—amine and halogen functionalities remain intact during sequential reactions—and tolerance to electron-donating/withdrawing groups on aryl rings.
Table 2: Cross-Coupling Methodologies for Pyrrolo[2,3-d]pyrimidine Functionalization
Reaction Type | Conditions | Position Modified | Yield Range | Key Applications |
---|---|---|---|---|
Buchwald-Hartwig | Pd(OAc)₂, BINAP, Cs₂CO₃, dioxane, 110°C | C4 | 64–80% | CSF1R inhibitors [5] |
Suzuki-Miyaura | Pd(dppf)₂Cl₂, EtOH/H₂O (4:1), 90°C | C5/C6 | 64–72% | Anti-BVDV agents [2] |
Nucleophilic Aromatic Substitution | DIPEA, n-BuOH, 120°C | C4 | 70–95% | PKB inhibitors [6] |
The C4 position of pyrrolo[2,3-d]pyrimidines is preferentially targeted for diversification due to its accessibility and role in mediating kinase hinge interactions. Two dominant strategies prevail: (1) Nucleophilic displacement of C4-chloro intermediates using amines under basic conditions (e.g., DIPEA in n-BuOH at 120°C), employed for installing 4-benzylpiperidine groups in PKB inhibitors [6]; and (2) Transition-metal catalysis for aryl/heteroaryl couplings, as demonstrated in NIK inhibitors where morpholinoaniline derivatives were introduced via Pd-mediated amination [1]. Conversely, the N7 position—critical for modulating solubility and H-bonding capacity—is functionalized through deprotonation/alkylation or protection/deprotection sequences. SEM (2-(trimethylsilyl)ethoxymethyl) protection is ubiquitous, enabling C4/C6 modifications without N7 interference. Final SEM removal with trifluoroacetic acid (TFA) quantitatively regenerates N7-H, as utilized in CSF1R inhibitor synthesis [5]. For 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives, C7 alkylation remains challenging due to competing O-alkylation; selective N7 reactions require kinetically controlled conditions with silver oxide activation [4].
Solid-phase and solution-phase methodologies offer complementary advantages for pyrrolo[2,3-d]pyrimidine library synthesis. Solid-phase approaches employ resin-bound intermediates (e.g., Rink amide MBHA resin) for combinatorial synthesis of 4-amino-substituted analogs. After immobilizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid via amide linkage, nucleophilic displacement with amines and acid cleavage yields products in >85% purity. This method excels in high-throughput applications—generating 500+ compounds weekly for kinase inhibitor screening—but suffers from limited reaction temperature tolerance (<90°C) and scalability [6]. Solution-phase synthesis remains preferred for complex derivatizations requiring harsh conditions, as exemplified by the preparation of 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)but-3-yn-2-ol derivatives. Microwave-assisted Suzuki coupling in ethanol/water (140°C, 10 min) achieved near-quantitative yields, incompatible with solid supports [2]. Economic analyses reveal solution-phase advantages for gram-scale syntheses (cost: $120/g vs. $480/g for solid-phase), while solid-phase dominates lead optimization stages requiring rapid analog access [5] [6].
Table 3: Synthesis Metrics for Solid-Phase vs. Solution-Phase Approaches
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Throughput | High (50–100 compounds/week) | Moderate (10–20 compounds/week) |
Typical Purity | >85% (after cleavage) | >95% (with chromatography) |
Temperature Range | 25–90°C | 25–250°C (microwave-assisted) |
Scale-Up Feasibility | Low (≤100 mg) | High (≤1 kg) |
Cost per Gram | $350–$500 | $100–$150 |
Key Limitations | Solvent swelling, limited reaction diversity | Purification bottlenecks |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1